3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
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Overview
Description
3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole is a complex organic compound that features multiple pyrazole rings and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. The process may start with the preparation of individual pyrazole rings, followed by their functionalization and subsequent coupling with a nitrophenyl sulfonyl group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of such compounds would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. Examples might be:
- 3,5-dimethylpyrazole
- 1-(4-nitrophenyl)sulfonyl-3,5-dimethylpyrazole
Uniqueness
The uniqueness of 3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N7O4S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C17H15N7O4S/c1-21-10-12(8-18-21)16-7-17(13-9-19-22(2)11-13)23(20-16)29(27,28)15-5-3-14(4-6-15)24(25)26/h3-11H,1-2H3 |
InChI Key |
JTKASHADWCZCTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN(N=C4)C |
Origin of Product |
United States |
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